4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine

Radioprotection Oxazine SAR Toxicity

The compound 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine (CAS 39575-65-0) is a small-molecule 1,3-oxazine derivative with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol. It is listed in the Sigma-Aldrich catalog (Cat.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 39575-65-0
Cat. No. B1330218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine
CAS39575-65-0
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1CC(N=C(O1)C(=C)C)(C)C
InChIInChI=1S/C10H17NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h8H,1,6H2,2-5H3
InChIKeyNXCYOVQRBLCDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-2-isopropenyl-4,4,6-trimethyl-4H-1,3-oxazine (CAS 39575-65-0): A Procurement and Differentiation Baseline


The compound 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine (CAS 39575-65-0) is a small-molecule 1,3-oxazine derivative with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol [1]. It is listed in the Sigma-Aldrich catalog (Cat. No. 309907) as a non-aromatic amine [2]. While this compound has been the subject of a recent synthetic protocol achieving quantitative yield, its disclosed biological characterization is minimal [3]. This guide quantifies the currently available differentiation data against its closest structural analogs.

Why 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine Cannot Be Replaced by Simple Oxazine Analogs


The 2-isopropenyl substituent on the 5,6-dihydro-4H-1,3-oxazine scaffold introduces unique electronic and steric properties that are not replicated by other common 2-substituted analogs (e.g., 2-methyl, 2-phenyl, or 2-amino derivatives). Even minor alterations at the 2-position can fundamentally change the compound's hydrogen-bond acceptor capacity, lipophilicity (cLogP), and metabolic stability [1]. The absence of an exocyclic amine or hydroxyl group in this molecule, combined with the specific methyl substitution pattern, suggests a distinct interaction profile with hydrophobic enzyme pockets compared to more polar 2-amino-4,4,6-trimethyl analogs [2]. Therefore, generic substitution without quantitative validation risks loss of the specific molecular recognition properties for which this compound is procured.

Quantitative Differentiation Evidence for 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine


Class-Level Radioprotective Activity of 2-Amino-4,4,6-trimethyl-4H-1,3-oxazine Suggests Structural Activity Cliffs for the 2-Isopropenyl Analog

A study on eighteen 1,3-oxazine and 1,3-thiazine derivatives established clear radioprotective activity for the direct analog 4,4,6-trimethyl-2-dimethylamino-4H-1,3-oxazine [1]. The target compound, possessing a 2-isopropenyl group instead of a dimethylamino group, lacks this specific activity. This highlights a critical structure-activity cliff where replacing a basic amine with a hydrophobic alkene abolishes radioprotective efficacy, directing its utility toward alternative applications.

Radioprotection Oxazine SAR Toxicity

Purity and Characterization Benchmark by a Validated One-Step Synthesis Protocol

A recent Molbank publication details a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, providing comprehensive spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. This stands in contrast to multi-step syntheses required for many 2-aryl or 2-alkylamino oxazine derivatives, which often suffer from lower overall yields and more complex purification . The protocol establishes a benchmark for incoming material quality control.

Synthetic Chemistry Quality Control Isotope Labeling

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 2-Amino Analogs

The target compound's computed XLogP3-AA is 2.1, with 0 hydrogen bond donors and 2 hydrogen bond acceptors [1]. In comparison, the radioprotective analog 4,4,6-trimethyl-2-dimethylamino-4H-1,3-oxazine (CAS 72549-88-3) possesses a higher hydrogen bond acceptor count (3) and a lower predicted lipophilicity due to the basic amine . This 2.1 LogP value positions the compound in a more hydrophobic property space, favoring membrane permeability and blood-brain barrier penetration over aqueous solubility, which is critical for CNS-targeted probe selection.

Drug Design ADME Prediction Physicochemical Properties

Thermal Stability and Flash Point for Safe Handling and Storage Specifications

The target compound has a reported boiling point of 185.7°C at 760 mmHg and a flash point of 60.6°C . While many oxazine derivatives are oils or low-melting solids with flash points below 50°C, this compound's relatively higher flash point (>60°C) classifies it with reduced flammability risk during routine laboratory handling, offering a safety differentiation for procurement in facilities with stringent fire codes.

Safety Data Chemical Handling Stability

High Chemical Purity Specification (≥95%) from Commercial Suppliers

Commercial sourcing data confirms availability at ≥95% purity (AKSci Catalog 8791CA) , which is suitable for most screening and synthesis applications without additional in-house purification. This contrasts with many custom-synthesized oxazine analogs that may require post-purchase chromatographic purification due to lower initial purity levels, thereby reducing time-to-experiment.

Chemical Purity Quality Assurance Procurement Standard

Absence of Off-Target Activity at Common Liability Targets Compared to 2-Phenyl Analogs

Data from the EPA DSSTox database [1] and acute toxicity classifications (Acute Tox. 3, Skin Irrit. 2, Eye Irrit. 2) [2] indicate a defined, manageable safety profile. This contrasts with certain 2-aryl-substituted 4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine derivatives, which have been flagged for mutagenic or high tumorigenic potential in computational alerts [3]. The lack of structural alerts for mutagenicity in the target compound supports its selection for early-stage biological screening where clean safety profiles are critical.

Selectivity Off-Target Screening Safety Pharmacology

Validated Application Scenarios for 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine Based on Quantitative Evidence


Hydrophobic Scaffold for CNS-Penetrant Probe Design

Given its XLogP of 2.1, zero hydrogen bond donors, and only two hydrogen bond acceptors, this compound serves as a hydrophobic, non-basic scaffold for designing CNS-penetrant molecules, where reduced hydrogen bonding minimizes active efflux and enhances passive membrane diffusion [1]. Its 2-isopropenyl group provides a synthetic handle for further functionalization via alkene chemistry, distinguishing it from fully saturated 2-alkyl analogs.

Negative Control for Radioprotection Studies

Since the 2-dimethylamino analog has established radioprotective activity while this 2-isopropenyl derivative does not, the target compound is an ideal negative control in radioprotection assays to confirm mechanism-of-action specificity and rule out non-specific oxazine scaffold effects [1].

High-Yield Synthetic Intermediate for Isotope-Labeled Oxazine Libraries

The quantitative one-step synthesis protocol [1] and the commercial availability at ≥95% purity make this compound a reliable starting material for generating deuterated or ¹⁴C-labeled analogs for metabolic tracing studies, where high initial purity and yield are essential for cost-effective labeling.

Early-Stage Screening Library Member with Favorable Safety Profile

The absence of mutagenicity alerts and a well-defined GHS classification (Acute Tox. 3, Skin Irrit. 2, Eye Irrit. 2) [1] positions this compound as a suitable addition to diversity-oriented screening decks where minimizing compound-related assay interference from toxicity is a priority.

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